Beheneth-2
Overview
Description
Beheneth-2 refers to a PEG (polyethylene glycol-) ether of behenyl alcohol . The number behind “beheneth-” refers to the average number of molecular units -CH2-CH2-O- .
Molecular Structure Analysis
The molecular formula of Beheneth-2 is C26H54O3 . It has an average mass of 414.705 Da and a monoisotopic mass of 414.407288 Da .Physical And Chemical Properties Analysis
Beheneth-2 is a polyethylene glycol ether of Behenyl Alcohol . The consistency of the PEG derivatives is increasingly solid with a growing degree of polymerisation .Scientific Research Applications
Catalysis and Degradation Studies
Catalytic Decomposition : Beheneth-2 has been studied for its catalytic activity in the decomposition of certain compounds. For instance, research has examined the decomposition of hydrogen peroxide and 2-chlorophenol in the presence of iron oxides, which could be related to applications involving Beheneth-2 as a catalyst or component in similar reactions (Huang, Lu, & Chen, 2001).
Environmental Remediation : Studies have explored the use of certain catalysts and processes for the degradation of environmental pollutants, which might include compounds like Beheneth-2. These studies focus on the efficient breakdown of toxic compounds, potentially applicable to Beheneth-2 in similar environmental remediation scenarios (Lu, 2000).
Material Science and Polymer Research
Polymer Modification : Beheneth-2 can be used in modifying the properties of polymers. For example, research has been conducted on the effect of additives like behenamide on high-density polyethylene, which could be relevant for understanding how Beheneth-2 might interact with or modify the properties of various polymers (Dulal et al., 2017).
Innovations in Battery Technology : The development of new materials for rechargeable batteries is a critical area of research. Beheneth-2, or similar compounds, could play a role in novel materials like poly(ethene-1,1,2,2-tetrathiol) that exhibit high specific capacities as cathode materials in lithium batteries (Zhang et al., 2009).
Bioelectrochemical Systems
Wastewater Treatment : Beheneth-2 could potentially be applied in bioelectrochemical systems (BES) for wastewater treatment. Studies have explored the degradation of compounds in BES, which could be relevant for understanding how Beheneth-2 might be used in such systems for the degradation of wastewater contaminants (Yang et al., 2021).
"Self-Degradation" in BES : A novel application could be the "self-degradation" of compounds like Beheneth-2 in a sequential cathode-anode cascade mode BES, where the compound could potentially undergo sequential dechlorination and ring-cleavage degradation, contributing to efficient wastewater treatment processes.
properties
IUPAC Name |
2-(2-docosoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIFWMWLCYDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179605 | |
Record name | Beheneth-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beheneth-2 | |
CAS RN |
24897-44-7 | |
Record name | Beheneth-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beheneth-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEHENETH-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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